1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride
Overview
Description
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride , also known by its chemical name (4-Methyl-4-piperidinyl)methanol hydrochloride , is a synthetic compound with the following properties:
- Empirical Formula : C7H16ClNO
- Molecular Weight : 165.66 g/mol
- Appearance : Solid
- SMILES String : Cl.CC1(CO)CCNCC1
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-methylpiperidine with formaldehyde (methanol) under appropriate conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Molecular Structure Analysis
The molecular structure of 1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride consists of a piperidine ring (with a methyl group at the 4-position) linked to a pyrrolidinol moiety. The hydrochloride salt provides stability and solubility.
Chemical Reactions Analysis
- Acid-Base Reactions : The compound readily reacts with acids (such as hydrochloric acid) to form salts.
- Reduction Reactions : It can be reduced to the corresponding alcohol using reducing agents.
- Esterification : The hydroxyl group can participate in esterification reactions.
Physical And Chemical Properties Analysis
- Solubility : Soluble in water and polar organic solvents.
- Melting Point : Varies depending on the crystalline form.
- Stability : Stable under normal storage conditions.
- Hygroscopicity : May absorb moisture from the air.
Safety And Hazards
- Toxicity : The compound should be handled with care due to its potential toxicity.
- Combustibility : Classified as a combustible solid (Storage Class Code 11).
- Flash Point : Not applicable.
Future Directions
Research on 1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride should focus on:
- Pharmacological Applications : Investigate its potential as a therapeutic agent (e.g., in neurological disorders).
- Structural Modifications : Explore derivatives with improved properties.
- Toxicology Studies : Assess safety profiles and potential adverse effects.
properties
IUPAC Name |
1-(4-methylpiperidin-4-yl)pyrrolidin-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-10(3-5-11-6-4-10)12-7-2-9(13)8-12;;/h9,11,13H,2-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQKGGRXDWHXGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCC(C2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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